Ethyl acrylate

Description

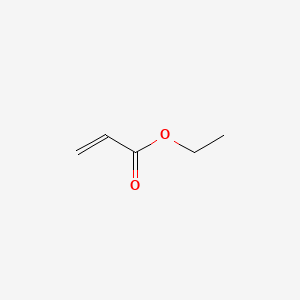

This compound is an enoate ester.

Exposure to this compound is primarily occupational. Acute (short-term) exposure of workers to this compound vapors has been reported to cause drowsiness, lethargy, headache, nausea, convulsions, and respiratory and gastrointestinal irritation. Noncancerous lesions and inflammation of the nasal mucosa and depressed body weight gain have been observed in rats and mice exposed by inhalation for a chronic (long-term) duration. Human studies on occupational exposure to this compound/methyl methacrylate have suggested a relationship between exposure to the chemical(s) and colorectal cancer, but the evidence is conflicting and inconclusive. In a study by the National Toxicology Program (NTP), increased incidences of squamous cell papillomas and carcinomas of the forestomach were observed in rats and mice exposed via gavage (experimentally placing the chemical in the stomach). However, the NTP recently determined that these data were not relevant to human carcinogenicity and removed this compound from its list of carcinogens. EPA has classified this compound as a Group B2, probable human carcinogen, but has not developed a potency estimate to quantify risk by inhalation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-32-1 | |

| Record name | Ethyl acrylate polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020583 | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

140-88-5, 9003-32-1, 87605-70-7 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyethylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the chemical formula for ethyl acrylate?

An In-depth Technical Guide to Ethyl Acrylate for Researchers and Drug Development Professionals

Abstract

This compound (EA) is a pivotal organic compound, specifically the ethyl ester of acrylic acid, with the chemical formula C₅H₈O₂.[1][2] It is a colorless liquid characterized by a distinct acrid odor.[3][4] As a highly reactive monomer, this compound is a fundamental building block in the synthesis of a vast array of polymers and copolymers.[5] These polymers are integral to numerous industrial and commercial applications, ranging from paints, coatings, and adhesives to textiles and leather goods.[6][7] Of particular interest to the scientific and pharmaceutical communities, this compound-based polymers serve as functional excipients in drug delivery systems and as reagents in the synthesis of pharmaceutical intermediates.[3][8] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, polymerization mechanisms, analytical characterization, and applications, with a specific focus on its relevance to researchers and professionals in drug development. It also delineates critical safety and handling protocols essential for laboratory and industrial settings.

Physicochemical Properties of this compound

This compound is a monofunctional monomer known for the high reactivity characteristic of acrylates.[5] Its chemical and physical properties are crucial for its handling, storage, and application in various synthetic processes. The IUPAC name for this compound is ethyl prop-2-enoate.[1][6]

Molecular Structure

The structure of this compound features a vinyl group directly attached to a carbonyl carbon, which confers its high reactivity in polymerization reactions.

Caption: Chemical structure of this compound (C₅H₈O₂).

Key Physical and Chemical Data

The properties of this compound make it a volatile and flammable liquid that requires careful handling. It is slightly soluble in water but miscible with many organic solvents like alcohols and ethers.[6][9]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][10] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Acrid, pungent | [3][5] |

| Density | 0.922 - 0.9405 g/cm³ at 20°C | [3][5] |

| Boiling Point | 99.4 - 100°C | [3][5] |

| Melting Point | -71 to -72°C | [3][5] |

| Flash Point | 8 - 13°C | [5][6] |

| Autoignition Temperature | 372°C (721°F) | [5][10] |

| Solubility in Water | 1.5 - 6 g/100 mL | [3][6] |

| Vapor Pressure | 29.3 mmHg at 20°C | [3][10] |

| Glass Transition Temp. (Tg) | -23 to -24°C | [5][11] |

Synthesis and Manufacturing

Industrially, this compound is primarily produced through the acid-catalyzed esterification of acrylic acid with ethanol.[3][12] The acrylic acid itself is typically manufactured via the oxidation of propylene.[4] An alternative method is the Reppe reaction, which involves acetylene, carbon monoxide, and ethanol.[3]

To prevent spontaneous polymerization during transport and storage, commercial preparations of this compound are stabilized with an inhibitor, such as hydroquinone or its ethyl ether.[3][9] The presence of oxygen is necessary for these stabilizers to function effectively.[5]

Caption: Industrial synthesis pathway for stabilized this compound.

Polymerization of this compound

This compound readily undergoes polymerization via free-radical mechanisms due to its carbon-carbon double bond. It is used to form both homopolymers and a wide variety of copolymers.[5] The resulting poly(this compound) is a soft, sticky polymer at room temperature, owing to its low glass transition temperature (Tg) of approximately -24°C.[11]

Polymerization Mechanisms

Free-Radical Polymerization: This is the most common method for polymerizing this compound. The process involves three key stages: initiation, propagation, and termination. An initiator (e.g., an organic peroxide or an azo compound like AIBN) is used to generate free radicals, which then attack the monomer's double bond to initiate the polymer chain growth.[13]

Caption: The three stages of free-radical polymerization.

Emulsion Polymerization: This technique is widely used to produce acrylic polymer emulsions (latexes) for paints, adhesives, and coatings.[6][14] In this process, the monomer is emulsified in water with a surfactant. A water-soluble initiator is used, and polymerization occurs within the surfactant micelles, resulting in a stable dispersion of polymer particles in water.[14] This method allows for high molecular weights and rapid polymerization rates while effectively controlling the viscosity and heat generated during the highly exothermic reaction.[14]

Copolymerization

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer.[3] Common comonomers include:

-

Methyl methacrylate: To increase the hardness and Tg of the polymer.[11]

-

Acrylic acid: To incorporate carboxyl groups, which can improve adhesion and allow for pH-triggered responses, as seen in alkali-soluble emulsion (ASE) thickeners.[3][12]

-

Vinyl acetate: For producing adhesives and coatings.[5]

-

Styrene and Butadiene: To create various types of plastics and rubbers.[3]

Experimental Protocol: Emulsion Polymerization of this compound

This protocol describes a representative lab-scale batch process for synthesizing a poly(this compound) latex.

Materials:

-

This compound (inhibitor removed)

-

Deionized water

-

Sodium dodecyl sulfate (SDS) - Surfactant

-

Potassium persulfate (KPS) - Initiator

-

Sodium bicarbonate - Buffer

-

Nitrogen gas supply

-

Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

Procedure:

-

Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Begin purging the system with a gentle stream of nitrogen to create an inert atmosphere.

-

Aqueous Phase Preparation: In the reactor, combine 500 mL of deionized water, 5.0 g of sodium dodecyl sulfate, and 1.0 g of sodium bicarbonate. Stir at 200 RPM until all solids are dissolved.

-

Heating: Set the circulating water bath connected to the reactor jacket to 65°C. Allow the aqueous solution to reach a stable temperature of 60°C.

-

Initiator Addition: Dissolve 1.0 g of potassium persulfate in 20 mL of deionized water. Add this initiator solution to the reactor.

-

Monomer Feed: Slowly add 100 g of inhibitor-free this compound to the reactor over a period of 1 hour using a syringe pump or dropping funnel. An increase in the viscosity and a change in appearance to a milky-white emulsion will be observed.

-

Reaction: After the monomer feed is complete, maintain the reaction temperature at 60°C for an additional 2 hours to ensure high conversion.

-

Cooling & Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.

-

Characterization: The final product is a stable poly(this compound) latex. Characterize the product by determining the percent solids content (gravimetry), particle size (dynamic light scattering), and polymer Tg (differential scanning calorimetry).

Caption: Workflow for laboratory-scale emulsion polymerization.

Applications in Research and Drug Development

While the bulk of this compound is used in coatings, textiles, and adhesives, its unique properties make it valuable in the pharmaceutical and life sciences sectors.[3][6][9]

-

Pharmaceutical Intermediates: this compound is a versatile reagent in organic synthesis. It acts as a Michael acceptor, a reaction used to synthesize various pharmaceutical intermediates.[3]

-

Drug Delivery Systems: Copolymers containing this compound are used as film-forming agents for tablet coatings. For instance, copolymers with methacrylic acid are used for enteric coatings (e.g., Eudragit®), which are designed to dissolve at the higher pH of the intestine, protecting the drug from the acidic environment of the stomach.[3]

-

Biocompatible Polymers: Acrylate-based polymers are explored for creating biocompatible materials. For example, molecularly imprinted polymers (MIPs) based on methacrylate monomers (structurally similar to acrylates) have been developed for controlled drug release applications.[8]

-

Adhesives for Medical Devices: The adhesive properties of this compound copolymers are leveraged in transdermal patches and other medical adhesives that require good skin contact and biocompatibility.

Spectroscopic Analysis

Characterization of this compound is routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong characteristic absorption bands. Key peaks include a C=O stretching vibration from the ester group at approximately 1730 cm⁻¹ and C=C stretching from the vinyl group around 1635 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. The spectrum typically shows signals for the vinyl protons (CH₂=CH-) in the 5.8-6.4 ppm range, the quartet for the -O-CH₂- protons of the ethyl group around 4.2 ppm, and the triplet for the -CH₃ protons of the ethyl group around 1.3 ppm.[15][16]

Safety and Handling

This compound is a hazardous chemical that must be handled with extreme caution.[17]

-

Hazards:

-

Flammability: It is a highly flammable liquid and vapor, with a low flash point.[9][10] Vapors can form explosive mixtures with air.[18]

-

Health Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[19] It can cause irritation and burns to the skin, eyes, and respiratory tract.[17] this compound is also a skin sensitizer, meaning it may cause an allergic reaction upon contact.[19] It is classified as a possible human carcinogen.[9][17]

-

Uncontrolled Polymerization: this compound can polymerize violently if heated or contaminated, especially in the absence of an inhibitor.[4][10] This can lead to a pressure buildup and potential rupture of containers.[10]

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[17]

-

Use only with adequate ventilation and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[18][21]

-

Emergency shower and eyewash facilities should be readily available.[17]

-

Conclusion

This compound is a cornerstone monomer in polymer science, with a chemical formula of C₅H₈O₂. Its high reactivity and versatility have led to its widespread use in numerous industries. For researchers and drug development professionals, an understanding of its polymerization behavior is key to designing advanced materials for applications such as controlled-release drug delivery, functional coatings, and medical adhesives. However, its significant hazards necessitate strict adherence to safety protocols to ensure its responsible and effective use in both research and industrial settings.

References

- Aditya Dye Chem. This compound (EA). URL: https://adityadyechem.

- Wikipedia. This compound. URL: https://en.wikipedia.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8821, this compound. URL: https://pubchem.ncbi.nlm.nih.

- Jamorin. This compound (EA). URL: https://jamorin.com.

- National Oceanic and Atmospheric Administration. CAMEO Chemicals: this compound, STABILIZED. URL: https://cameochemicals.noaa.gov/chemical/784

- ChemicalBook. This compound | 140-88-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253122.htm

- SAME Chemicals. This compound. URL: https://www.samechemicals.

- Taylor & Francis Online. Poly(this compound) – Knowledge and References. URL: https://www.tandfonline.com/doi/abs/10.1201/9781420090411-c16

- Solventis. This compound | Chemical Suppliers. URL: https://www.solventis.

- PrepChem.com. Synthesis of this compound. URL: https://www.prepchem.

- New Jersey Department of Health. HAZARD SUMMARY: this compound. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0837.pdf

- Fisher Scientific. Safety Data Sheet: this compound. URL: https://www.fishersci.com/sds/09890

- Royal Society of Chemistry. Synthesis of poly(this compound-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14909a

- ScienceDirect. Radical polymerization of this compound with dead end polymerization conditions. URL: https://www.sciencedirect.com/science/article/pii/S001430570200057X

- Ayers International. MSDS this compound. URL: https://www.ayersintl.

- BASF. This compound - Safety data sheet. URL: https://products.basf.

- Arkema. GPS Safety Summary - Substance Name: this compound. URL: https://www.arkema.

- ACS Publications. High-Temperature Homopolymerization of this compound and n-Butyl Acrylate: Polymer Characterization. URL: https://pubs.acs.org/doi/10.1021/ma061613g

- Taylor & Francis Online. Synthesis of this compound-Mthis compound Copolymers via Emulsion Polymerization. URL: https://www.tandfonline.com/doi/abs/10.1081/PLP-120022421

- SpectraBase. Ethylacrylate. URL: https://spectrabase.com/spectrum/EpKyR4PvMk

- ResearchGate. ¹H NMR spectra of double bond region for recovered this compound. URL: https://www.researchgate.

- Metoree. 12 this compound Manufacturers in 2025. URL: https://us.metoree.

- ChemicalBook. This compound(140-88-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/140-88-5_1HNMR.htm

- SpectraBase. Ethylacrylate - Optional[1H NMR] - Spectrum. URL: https://spectrabase.com/spectrum/I3qjbZ9bwgT

- ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. URL: https://www.researchgate.net/publication/51493132_Development_of_2-dimethylaminoethyl_methacrylate-based_molecular_recognition_devices_for_controlled_drug_delivery_using_supercritical_fluid_technology

- Gantrade Corporation. This compound Uses & FAQ. URL: https://www.gantrade.

- Monomer-Polymer & Dajac Labs. Understanding this compound: Properties, Suppliers, and Industrial Uses. URL: https://www.mpd-inc.com/understanding-ethyl-acrylate-properties-suppliers-and-industrial-uses-blog/

Sources

- 1. This compound | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [samechemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 140-88-5 [chemicalbook.com]

- 5. jamorin.com [jamorin.com]

- 6. adityadyechem.com [adityadyechem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. solventis.net [solventis.net]

- 10. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. gantrade.com [gantrade.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(140-88-5) 1H NMR spectrum [chemicalbook.com]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

- 19. arkema.com [arkema.com]

- 20. download.basf.com [download.basf.com]

- 21. ayersintl.com [ayersintl.com]

Ethyl Acrylate: A Comprehensive Technical Guide for the Modern Laboratory

This guide provides an in-depth exploration of the physical and chemical properties of ethyl acrylate, a versatile monomer extensively utilized in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the practical application and safe handling of this important chemical compound. The content herein is structured to provide a holistic understanding, empowering laboratory personnel to employ this compound with efficacy and confidence.

Core Molecular and Physical Characteristics

This compound (C₅H₈O₂) is the ethyl ester of acrylic acid.[1] It is a clear, colorless liquid characterized by a distinctively sharp, acrid odor.[1][2] Its fundamental role in polymer chemistry stems from the reactivity of its vinyl group, which readily participates in polymerization reactions.[1]

Key Physical Properties

A thorough understanding of this compound's physical properties is paramount for its proper handling, storage, and use in experimental design. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][3] |

| Molecular Weight | 100.12 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Acrid, pungent | [1][2] |

| Boiling Point | 98-100 °C | [2] |

| Melting Point | -71 °C | [2] |

| Density | 0.922 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 39 mbar at 20 °C | [4] |

| Solubility in Water | Slightly soluble | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and most organic solvents | [1][2] |

| Flash Point | 9 °C (closed cup) | [2] |

| Autoignition Temperature | 383 °C | [3] |

Spectroscopic Signature: A Tool for Identification and Purity Assessment

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound in a laboratory setting. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive fingerprint of the this compound molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and vinyl protons.

-

¹H NMR (300 MHz, CDCl₃): δ 6.37 (d, 1H, J = 18 Hz), 6.09 (dd, 1H, J = 18, 12 Hz), 5.78 (d, 1H, J = 12 Hz), 4.18 (q, 2H, J = 8 Hz), 1.20 (t, 3H, J = 8 Hz).[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

Strong C=O stretch: ~1730 cm⁻¹

-

C=C stretch: ~1610 cm⁻¹

-

C-O stretch: ~1180 cm⁻¹

-

=C-H bend: ~810 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at m/z 100, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Chemical Reactivity and Polymerization

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond, making it a valuable monomer for polymer synthesis.

Polymerization

This compound readily undergoes polymerization via free-radical, anionic, and cationic mechanisms.[5] This propensity for polymerization is both a key attribute for its application and a significant safety consideration. Uncontrolled polymerization can be exothermic and potentially explosive, especially if the material is heated or contaminated.[2][3] For this reason, commercial this compound is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization.[6] It is crucial to note that these inhibitors require the presence of dissolved oxygen to be effective.[7]

Other Reactions

Beyond polymerization, the electron-deficient double bond of this compound makes it a good Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. It can also participate in cycloaddition reactions.

Safe Handling and Storage in the Laboratory

The safe handling of this compound is of paramount importance due to its flammability, toxicity, and potential for hazardous polymerization.

Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®).

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Stability

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[8] The storage temperature should not exceed 35 °C.[7]

-

Inhibitor and Oxygen: As previously mentioned, the presence of an inhibitor and dissolved oxygen is essential for stability.[7] Therefore, this compound should never be stored under an inert atmosphere.[7] For extended storage, the dissolved oxygen level should be checked and replenished if necessary.[7]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and polymerization initiators.[8]

Emergency Procedures

-

Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

-

Fire: this compound is highly flammable.[11] Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[11] Water may be ineffective and can spread the fire.[9]

-

Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the individual to fresh air and seek medical attention.[11]

Laboratory Applications and Experimental Protocols

This compound is a cornerstone monomer in polymer synthesis and a versatile reagent in organic chemistry.

Free-Radical Polymerization of this compound (Illustrative Protocol)

This protocol provides a general procedure for the solution polymerization of this compound.

Materials:

-

This compound (inhibitor removed)

-

Toluene (or other suitable solvent)

-

Azobisisobutyronitrile (AIBN) (or other suitable initiator)

-

Nitrogen or Argon gas

-

Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

-

Inhibitor Removal: If necessary, pass the this compound through a column of activated basic alumina to remove the inhibitor immediately before use.

-

Reaction Setup: Assemble the reaction flask and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Addition: To the flask, add the desired amount of toluene, followed by the purified this compound. Stir the solution.

-

Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain for the specified reaction time.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Purification of this compound

For applications requiring high purity monomer, distillation can be employed.

Caution: Distillation of acrylates can be hazardous due to the risk of uncontrolled polymerization in the distillation pot. It is crucial to use a polymerization inhibitor in the distillation flask and to avoid distilling to dryness.

Procedure:

-

Add the this compound to a distillation flask containing a small amount of a polymerization inhibitor (e.g., hydroquinone).

-

Distill under reduced pressure to minimize the distillation temperature.

-

Collect the fraction boiling at the appropriate temperature and pressure.

-

The purified this compound should be used immediately or stored with an appropriate inhibitor.

Conclusion

This compound is a chemical of significant utility in the modern research laboratory. Its value as a monomer and a reagent is matched by its potential hazards. A comprehensive understanding of its physical and chemical properties, coupled with a strict adherence to safety protocols, is essential for its effective and safe utilization. This guide has provided a framework for this understanding, empowering researchers to harness the full potential of this compound in their scientific endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8821, this compound.

- Synerzine. (n.d.). Safety Data Sheet: this compound.

- Ataman Kimya. (n.d.). This compound.

- Alpha Chemical Corp. (2023, May 20). This compound: Properties, Uses, and Benefits.

- BASF. (2025, December 19).